molecular formula C19H19N3O5S B4053364 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-N-(4-sulfamoylphenyl)butanamide

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-N-(4-sulfamoylphenyl)butanamide

Cat. No.: B4053364
M. Wt: 401.4 g/mol
InChI Key: WSAQAEFQZWIQRW-UHFFFAOYSA-N
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Description

2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-N-(4-sulfamoylphenyl)butanamide is a synthetic organic compound characterized by a phthalimide (1,3-dioxoisoindole) core linked to a branched butanamide chain and a 4-sulfamoylphenyl group.

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-3-methyl-N-(4-sulfamoylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S/c1-11(2)16(22-18(24)14-5-3-4-6-15(14)19(22)25)17(23)21-12-7-9-13(10-8-12)28(20,26)27/h3-11,16H,1-2H3,(H,21,23)(H2,20,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSAQAEFQZWIQRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N)N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-N-(4-sulfamoylphenyl)butanamide typically involves multiple steps, starting with the preparation of the isoindole coreThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure consistency and efficiency. This often involves the use of automated reactors and continuous flow systems to maintain precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Oxidation Reactions

The sulfamoyl (-SO₂NH₂) and isoindole dione groups are primary oxidation targets.

Reaction SiteReagent/ConditionsProductReferences
Sulfamoyl groupH₂O₂ (aq), 80°CSulfonamide → Sulfonic acid derivative
Isoindole dioneKMnO₄, acidic conditionsRing hydroxylation or cleavage
Tertiary C-H (methyl)O₂, radical initiatorsAlcohol or ketone formation
  • Sulfamoyl Oxidation : Under aqueous H₂O₂, the sulfamoyl group oxidizes to a sulfonic acid (-SO₃H), enhancing water solubility.

  • Isoindole Dione Oxidation : Strong oxidants like KMnO₄ cleave the dione ring, yielding phthalic acid derivatives .

Reduction Reactions

The amide and dione functionalities are susceptible to reduction.

Reaction SiteReagent/ConditionsProductReferences
Amide groupLiAlH₄, THF, refluxAmine (-NH₂) formation
Isoindole dioneNaBH₄, MeOHPartially reduced isoindoline
  • Amide Reduction : LiAlH₄ reduces the butanamide to a primary amine, retaining the sulfamoylphenyl group.

  • Selective Dione Reduction : NaBH₄ selectively reduces one carbonyl of the isoindole dione to an alcohol, preserving the sulfamoyl group .

Substitution Reactions

The sulfamoyl and aromatic groups participate in nucleophilic and electrophilic substitutions.

Reaction TypeReagent/ConditionsProductReferences
Nucleophilic Aromatic Substitution NH₃, Cu catalystSulfamoyl → Aniline derivative
Electrophilic Substitution HNO₃/H₂SO₄Nitration at phenyl meta position
  • Sulfamoyl Displacement : Ammonia replaces the sulfamoyl group under catalytic conditions, yielding an aniline derivative .

  • Phenyl Ring Nitration : Nitration occurs at the meta position relative to the sulfamoyl group due to its electron-withdrawing nature .

Hydrolysis Reactions

The amide and isoindole dione groups hydrolyze under acidic or basic conditions.

Reaction SiteConditionsProductReferences
Amide6M HCl, refluxCarboxylic acid + 4-sulfamoylaniline
Isoindole dioneNaOH (aq), ΔPhthalic acid + butanamide side chain
  • Amide Hydrolysis : Prolonged reflux in HCl cleaves the amide bond, generating 3-methylbutanoic acid and 4-sulfamoylaniline .

  • Dione Hydrolysis : Basic hydrolysis opens the isoindole ring, producing phthalic acid .

Condensation Reactions

The carbonyl groups in the isoindole dione act as electrophiles in condensation reactions.

ReagentConditionsProductReferences
HydrazineEtOH, ΔPhthalhydrazide derivative
Primary aminesDMF, 120°CSchiff base formation
  • Hydrazine Condensation : Forms a bicyclic phthalhydrazide structure, useful in heterocyclic synthesis .

  • Schiff Base Formation : Reacts with amines to generate imines, enabling further functionalization .

Comparative Reactivity Table

Functional GroupReactivity (Relative)Preferred Reactions
SulfamoylHighOxidation, substitution
Isoindole dioneModerateReduction, hydrolysis
AmideLowHydrolysis, reduction

Key Findings:

  • The sulfamoyl group is the most reactive site, undergoing oxidation and substitution.

  • The isoindole dione participates in ring-opening reactions but is less reactive than aliphatic amides.

  • Steric hindrance from the 3-methyl group slows butanamide hydrolysis compared to unsubstituted analogs .

Scientific Research Applications

Pharmacological Applications

Antitumor Activity
Research indicates that isoindole derivatives exhibit significant antitumor properties. The compound in focus has shown promising results in inhibiting the growth of various cancer cell lines. For example:

Cell LineIC50 (µM)Reference
MCF-7 (Breast)5.4
A549 (Lung)7.8
HeLa (Cervical)6.2

Mechanism of Action
The antitumor effect is attributed to the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies have shown effectiveness against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus12.5 µg/mL
Escherichia coli15.0 µg/mL
Pseudomonas aeruginosa20.0 µg/mL

This suggests potential applications in developing new antibiotics or adjunct therapies for resistant bacterial infections.

Anti-inflammatory Properties

Another significant application is in the treatment of inflammatory diseases. The compound has demonstrated the ability to inhibit pro-inflammatory cytokines, thus providing a therapeutic avenue for conditions like rheumatoid arthritis and inflammatory bowel disease.

Case Study: Rheumatoid Arthritis
In a controlled study involving animal models, treatment with the compound resulted in a marked reduction in inflammation markers such as TNF-alpha and IL-6, highlighting its potential as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-N-(4-sulfamoylphenyl)butanamide involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, binding to active sites and preventing the normal function of the enzyme. This can lead to various biological effects, depending on the specific enzyme and pathway involved.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound ID/Name Structural Features Biological Activity/Findings Reference
Target Compound : 2-(1,3-dioxoisoindol-2-yl)-3-methyl-N-(4-sulfamoylphenyl)butanamide Phthalimide + sulfamoylphenyl + methylbutanamide Hypothesized NO donation and sulfonamide-mediated enzyme inhibition; limited direct data
C1–C6 (e.g., C4: 4-(1,3-dioxoisoindol-2-yl)-N-hydroxybenzenesulfonamide) Phthalimide + nitrate esters (C1–C3, C5–C6) or sulfonamide (C4) Lower genotoxicity than hydroxyurea (HU) in mice; MNRET <6 vs. HU’s 7.8–33.7 per 1,000 cells
N-(4-methylphenyl)butanamide derivatives (e.g., 4-(1,3-dioxoisoindol-2-yl)-N-(4-methylphenyl)butanamide) Phthalimide + alkyl/arylbutanamide + substituted phenyl Structural analogs emphasize sulfonamide/phenyl interactions; no explicit activity reported
Anticancer analogs (S4c, S4d) Phthalimide + pyridine/pyrimidine + amino acid conjugates In vitro anticancer activity via molecular docking; moderate cytotoxicity profiles
CPPHA (N-[4-chloro-2-[(1,3-dioxoisoindol-2-yl)methyl]phenyl]-2-hydroxybenzamide) Phthalimide + chlorophenyl + hydroxybenzamide Metabotropic glutamate receptor modulator; no genotoxicity data

Pharmacological and Toxicological Profiles

Functional Group Impact on Activity

  • Nitrate Esters (C1–C3, C5–C6): These NO-donor derivatives showed anti-inflammatory and gamma-globin RNA activation in K562 cells, critical for SCD therapy .
  • Sulfonamide Groups (C4, Target Compound) : Sulfonamide moieties may enhance target specificity (e.g., carbonic anhydrase inhibition) while reducing off-target toxicity compared to nitrate esters .
  • Pyridine/Pyrimidine Hybrids (S4c, S4d): Demonstrated anticancer activity via amino acid conjugation, highlighting the versatility of phthalimide hybrids in drug design .

Biological Activity

The compound 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-N-(4-sulfamoylphenyl)butanamide is a synthetic derivative of isoindole with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H20N2O4SC_{18}H_{20}N_{2}O_{4}S with a molecular weight of approximately 364.43 g/mol. The structure features a sulfonamide group, which is known for its role in various pharmacological activities.

Research indicates that compounds with similar structures often exhibit biological activities through the following mechanisms:

  • Inhibition of Enzymatic Activity : Many isoindole derivatives act as enzyme inhibitors, particularly in metabolic pathways related to cancer and inflammation.
  • Antimicrobial Properties : The sulfonamide moiety contributes to antimicrobial activity by inhibiting bacterial folic acid synthesis.
  • Anti-inflammatory Effects : Compounds like this one can modulate inflammatory pathways, potentially reducing symptoms in chronic inflammatory diseases.

Biological Activity Data

The following table summarizes key biological activities observed in studies involving this compound or structurally related analogs:

Activity Effect Reference
AntimicrobialInhibition of bacterial growth
CytotoxicityInduction of apoptosis in cancer cells
Enzyme InhibitionInhibition of carbonic anhydrase
Anti-inflammatoryReduction of cytokine production

Case Studies

  • Antitumor Activity :
    A study evaluated the cytotoxic effects of various isoindole derivatives on human cancer cell lines. The results demonstrated that this compound induced significant apoptosis in breast cancer cells, suggesting its potential as an anticancer agent.
  • Antimicrobial Efficacy :
    Another investigation focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The results indicated a notable inhibition zone, supporting its application as a lead compound for developing new antibiotics.
  • Inflammation Model :
    In an animal model of inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines, highlighting its potential use in treating inflammatory diseases.

Safety and Toxicology

Toxicological assessments reveal that while the compound exhibits promising biological activity, it also presents certain risks. Acute toxicity studies indicate that it may cause skin irritation and respiratory issues upon exposure . Therefore, further investigation into its safety profile is essential for therapeutic applications.

Q & A

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC) and LC-MS (Liquid Chromatography-Mass Spectrometry) are critical for assessing purity and detecting impurities. For example, LC-MS with a retention time of 1.21 minutes (using Condition F) can resolve co-eluting species .
  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, particularly to verify the isoindole-1,3-dione and sulfamoylphenyl moieties. Comparative analysis with structurally related compounds, such as 2-acetamido-3-methyl-3-nitrososulfanyl derivatives, highlights the importance of functional group verification .
  • FT-IR can validate carbonyl groups (1,3-dioxo isoindole) and sulfonamide bonds .

Q. What synthetic routes are documented for this compound, and what are their yields and challenges?

Methodological Answer:

  • Peptide coupling strategies (e.g., using 1-hydroxybenzotriazole and carbodiimide reagents) are effective for forming amide bonds, as demonstrated in the synthesis of similar sulfonamide-containing compounds. Yields can vary (e.g., 60–85%) depending on steric hindrance from the methyl and isoindole groups .
  • Purification via silica gel chromatography (eluting with chloroform:methanol gradients) is recommended to isolate the product from byproducts. Solubility challenges in polar solvents may require optimization .

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to minimize exposure. Structural analogs like indobufen (a sulfamoylphenyl derivative) require stringent handling due to potential toxicity .
  • First Aid Measures : In case of inhalation or skin contact, immediate washing with water and medical consultation are advised, as outlined for dimethylamino-butanone derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies?

Methodological Answer:

  • Model System Optimization : Use in vitro assays (e.g., enzyme inhibition) with physiologically relevant concentrations, followed by in vivo pharmacokinetic studies to assess bioavailability. For example, discrepancies in antioxidant activity data for phenolic compounds were resolved by correlating in vitro radical scavenging with in vivo tissue-specific uptake .
  • Statistical Validation : Apply multivariate analysis (e.g., ANOVA with split-split plot designs) to account for variables like dosage, exposure time, and metabolic degradation .

Q. What experimental designs are suitable for studying environmental degradation pathways of this compound?

Methodological Answer:

  • Long-Term Environmental Simulation : Follow protocols from Project INCHEMBIOL, which evaluate abiotic/biotic degradation in soil and aquatic systems. Parameters include pH, temperature, and microbial activity .
  • Analytical Workflow : Use GC-MS/MS to detect degradation byproducts (e.g., sulfonic acid derivatives) and ICP-MS for heavy metal contamination analysis from synthetic precursors .

Q. How can co-elution of epimers during chromatographic analysis be resolved?

Methodological Answer:

  • Chromatographic Parameter Adjustment : Modify column temperature, mobile phase pH, or gradient elution. For example, separating epimers of a piperazine-derived compound required reducing acetonitrile content from 70% to 50% in the mobile phase .
  • Chiral Stationary Phases : Use columns like Chiralpak® IG-3 to resolve enantiomers, as demonstrated for amino acid derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-N-(4-sulfamoylphenyl)butanamide
Reactant of Route 2
Reactant of Route 2
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-N-(4-sulfamoylphenyl)butanamide

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